(4-Acetylphenyl)-N,N,N-trimethylmethanaminium tetrafluoroborate
Description
Properties
CAS No. |
205451-03-2 |
|---|---|
Molecular Formula |
C12H18BF4NO |
Molecular Weight |
279.08 g/mol |
IUPAC Name |
(4-acetylphenyl)methyl-trimethylazanium;tetrafluoroborate |
InChI |
InChI=1S/C12H18NO.BF4/c1-10(14)12-7-5-11(6-8-12)9-13(2,3)4;2-1(3,4)5/h5-8H,9H2,1-4H3;/q+1;-1 |
InChI Key |
QFHLNWZVNFFZDR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC(=O)C1=CC=C(C=C1)C[N+](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Quaternization Reaction
- Starting materials: 4-acetylbenzylamine derivatives or related tertiary amines.
- Alkylating agent: Methyl halides (methyl iodide or methyl bromide) are commonly used for methylation.
- Solvent: Polar aprotic solvents such as acetonitrile or dichloromethane facilitate the reaction.
- Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete alkylation.
- Reaction monitoring: Thin-layer chromatography (TLC) or NMR spectroscopy is used to monitor the progress.
Anion Exchange to Tetrafluoroborate Salt
- Reagents: Sodium tetrafluoroborate (NaBF4) or ammonium tetrafluoroborate.
- Procedure: The quaternary ammonium halide salt is dissolved in water or a suitable solvent, and an aqueous solution of NaBF4 is added.
- Outcome: The tetrafluoroborate salt precipitates or can be extracted, purified by recrystallization.
- Yield: Typically high, with purity confirmed by NMR and elemental analysis.
Purification and Characterization
- Purification: Recrystallization from solvents such as ethanol or water.
- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, elemental analysis, and melting point determination.
- Physical properties: The compound is a stable solid with good solubility in polar solvents.
Research Findings and Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Quaternization | 4-Acetylbenzylamine + methyl iodide, MeCN, RT | 85-95 | Complete methylation confirmed by NMR |
| Anion exchange | NaBF4 aqueous solution, room temperature | 80-90 | Efficient halide to BF4- exchange |
| Purification | Recrystallization from ethanol or water | >90 | High purity product |
| Characterization methods | NMR, MS, elemental analysis | - | Confirm structure and purity |
Comparative Notes on Preparation Variants
- Some methods may use alternative methylating agents or solvents to optimize yield or purity.
- Electrochemical methods for salt formation have been reported for related ammonium salts but are less common for this specific compound.
- The tetrafluoroborate anion is preferred over halides due to its non-coordinating nature and enhanced stability of the salt.
Chemical Reactions Analysis
Types of Reactions
(4-Acetylphenyl)-N,N,N-trimethylmethanaminium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
(4-Acetylphenyl)-N,N,N-trimethylmethanaminium tetrafluoroborate serves as a reagent in organic synthesis. Its ability to act as a phase-transfer catalyst allows for the facilitation of reactions between immiscible phases, enhancing the efficiency of various chemical transformations.
Key Reactions :
- Alkylation Reactions : It can be used to alkylate nucleophiles in aqueous media, increasing reaction rates and yields.
- Cross-Coupling Reactions : This compound has been utilized in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.
Materials Science
The compound's ionic nature and solubility properties make it suitable for applications in materials science, particularly in the development of ionic liquids and polymer electrolytes.
Applications :
- Ionic Liquids : As a component in ionic liquids, it can enhance conductivity and thermal stability, making it valuable for energy storage applications.
- Polymer Composites : It can be incorporated into polymer matrices to improve mechanical properties and thermal resistance.
Biological Research
Recent studies have explored the biological activities of this compound, particularly its interactions with biological systems.
Potential Biological Activities :
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens, making it a candidate for developing new antimicrobial agents.
- Cellular Uptake Studies : Its quaternary ammonium structure may facilitate cellular uptake, allowing it to be used as a delivery vehicle for therapeutic agents.
Case Study 1: Organic Synthesis Efficiency
A study demonstrated that using this compound as a phase-transfer catalyst significantly improved the yield of an alkylation reaction compared to traditional methods. The reaction was conducted under mild conditions, showcasing the compound's effectiveness in promoting organic transformations.
Case Study 2: Antimicrobial Activity
Research investigating the antimicrobial properties of this compound revealed that it inhibited the growth of several bacterial strains. The study highlighted its potential application in developing new disinfectants or preservatives for medical and industrial use.
Mechanism of Action
The mechanism of action of (4-Acetylphenyl)-N,N,N-trimethylmethanaminium tetrafluoroborate involves its interaction with various molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins and other biomolecules, affecting their structure and function. The acetyl group can undergo chemical modifications, leading to the formation of reactive intermediates that can participate in further reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetramethylammonium Tetrafluoroborate (Me₄N⁺·BF₄⁻)
- Structural Differences : Lacks the 4-acetylphenyl group, featuring a simpler tetramethylammonium cation.
- Physical Properties : Higher melting point (≥300°C) and hygroscopic nature due to the compact cation .
- Applications : Primarily used as an electrolyte in electrochemical studies and ionic liquids .
- Reactivity: Limited organic reactivity compared to (4-acetylphenyl)-N,N,N-trimethylmethanaminium tetrafluoroborate due to the absence of a functionalized aryl group.
1-(4-Cyanophenyl)-N,N,N-trimethylmethanaminium Trifluoromethanesulfonate
- Structural Differences: Contains a 4-cyanophenyl group and trifluoromethanesulfonate (OTf⁻) anion instead of BF₄⁻.
- Reactivity: Demonstrated utility in palladium-catalyzed cross-coupling reactions, where the cyanophenyl group stabilizes intermediates via π-coordination .
- Solubility : Enhanced solubility in polar solvents compared to the tetrafluoroborate analog due to the OTf⁻ anion.
N-(4-Acetylbenzyl)-N,N,N-trimethylammonium Tetrafluoroborate
- Structural Differences : Features a benzyl linkage (CH₂) between the acetylphenyl group and the ammonium center, altering steric and electronic properties.
Physicochemical Properties and Stability
Biological Activity
(4-Acetylphenyl)-N,N,N-trimethylmethanaminium tetrafluoroborate, a quaternary ammonium salt, has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by the presence of a tetrafluoroborate anion and a trimethylated ammonium group, suggests potential biological activities that merit detailed exploration.
- Molecular Formula : C₁₂H₁₈BF₄NO
- Molecular Weight : 291.08 g/mol
- IUPAC Name : this compound
- Chemical Structure : The compound features a phenyl ring substituted at the para position with an acetyl group, along with a trimethylammonium moiety.
Biological Activity Overview
Research indicates that quaternary ammonium compounds, including this compound, exhibit a range of biological activities. These activities can be categorized into antimicrobial, anticancer, and other therapeutic effects.
Antimicrobial Activity
Quaternary ammonium compounds are well-known for their antimicrobial properties. Studies have shown that they can disrupt microbial cell membranes, leading to cell death.
- Mechanism of Action : The positively charged ammonium group interacts with the negatively charged components of bacterial membranes, compromising their integrity and function.
- Case Study : A comparative study demonstrated that similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The potential anticancer activity of this compound is an area of active investigation. Compounds with similar structural features have shown cytotoxic effects on various cancer cell lines.
- Research Findings : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific apoptotic pathways .
- Table 1: Cytotoxicity Data
The biological activity of this compound is attributed to its ability to interact with cellular components.
- Membrane Disruption : The compound's cationic nature allows it to insert into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism, further contributing to its cytotoxic effects.
Research Applications
The unique properties of this compound make it suitable for various applications:
- Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for further pharmaceutical development.
- Material Science : Its ionic nature allows for exploration in the development of ionic liquids and composites for various industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (4-Acetylphenyl)-N,N,N-trimethylmethanaminium tetrafluoroborate, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Quaternization of 4-acetylphenyldimethylamine with methylating agents (e.g., methyl iodide) in polar solvents like acetonitrile at 60–80°C for 12–24 hours.
- Step 2 : Anion exchange via metathesis with sodium tetrafluoroborate (NaBF₄) in aqueous or methanol solution.
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC). Adjust stoichiometry (1.2:1 molar ratio of methylating agent to amine) and solvent polarity to enhance yield. Purify via recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Confirm the trimethylammonium group (δ ~3.1 ppm for N-CH₃) and acetylphenyl moiety (δ ~2.5 ppm for CH₃CO).
- FT-IR : Identify BF₄⁻ anion vibrations (1050–1100 cm⁻¹ for B-F stretching).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M-BF₄]⁺ at m/z 206.1).
- Thermal Analysis (TGA/DSC) : Assess decomposition onset (typically >200°C for tetrafluoroborate salts) and phase transitions .
Advanced Research Questions
Q. How does the tetrafluoroborate anion influence the compound’s electrochemical stability in non-aqueous electrolytes?
- Methodology :
- Comparative Study : Prepare electrolytes using 0.1 M compound in acetonitrile or propylene carbonate. Compare with hexafluorophosphate (PF₆⁻) analogs.
- Cyclic Voltammetry : Measure electrochemical stability window (typically 3.5–4.0 V vs. Ag/Ag⁺). BF₄⁻ offers superior stability over PF₆⁻ in moisture-sensitive conditions.
- Impedance Spectroscopy : Evaluate ionic conductivity (10⁻³–10⁻² S/cm at 25°C) for supercapacitor or battery applications .
Q. What strategies resolve discrepancies in reported thermal decomposition temperatures?
- Methodology :
- Purity Analysis : Use HPLC or elemental analysis to confirm purity (>99% vs. 95% in commercial batches). Impurities (e.g., residual solvents) lower decomposition points .
- Controlled Atmosphere TGA : Perform under nitrogen vs. air to isolate oxidative vs. inherent thermal degradation.
- X-ray Diffraction : Correlate crystal structure stability (e.g., π-π stacking in acetylphenyl groups) with decomposition profiles .
Q. How can this compound act as a phase-transfer catalyst in nucleophilic substitution reactions?
- Methodology :
- Biphasic System Testing : Use 5 mol% catalyst in a water/toluene system for reactions like Williamson ether synthesis.
- Kinetic Monitoring : Track reaction rates via GC or HPLC. The acetylphenyl group enhances lipophilicity, improving interfacial transfer of anions (e.g., CN⁻ or F⁻).
- Comparative Efficiency : Benchmark against benzyltrimethylammonium salts; higher yields (80–90%) are expected due to improved solubility .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
